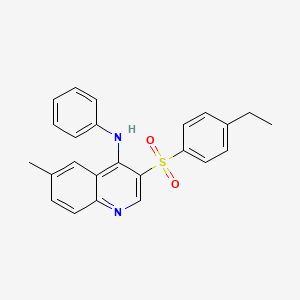

3-((4-ethylphenyl)sulfonyl)-6-methyl-N-phenylquinolin-4-amine

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6-methyl-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2S/c1-3-18-10-12-20(13-11-18)29(27,28)23-16-25-22-14-9-17(2)15-21(22)24(23)26-19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNDHBIFFZYRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound, also known as 3-(4-ETHYLBENZENESULFONYL)-6-METHYL-N-PHENYLQUINOLIN-4-AMINE, is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes, playing a crucial role in the urinary concentration mechanism.

Mode of Action

The compound acts as a reversible inhibitor of UT-B. It targets a UT-B intracellular site in a urea-competitive manner. This means it competes with urea for the same binding site on the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.

Result of Action

The compound’s action results in a decrease in the maximum urinary concentration and an increase in urination volume. This is due to the inhibition of urea transport, which disrupts the concentration of urine.

Biological Activity

3-((4-ethylphenyl)sulfonyl)-6-methyl-N-phenylquinolin-4-amine is a synthetic compound with significant potential in biomedical research. Its molecular formula is C24H22N2O2S, and it has a molecular weight of 402.51 g/mol . This compound has garnered attention for its biological activity, particularly as an inhibitor of the Urea Transporter B (UT-B), which plays a crucial role in urinary concentration and fluid balance.

The primary mechanism of action for this compound is its role as a reversible inhibitor of UT-B. This inhibition leads to decreased maximum urinary concentration and increased urination volume, which could have implications for conditions related to fluid retention and kidney function .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. A study on quinazoline-triazole hybrids demonstrated that certain derivatives could inhibit AChE with IC50 values ranging from 0.2 to 83.9 µM . While this does not directly test this compound, it opens avenues for exploring similar mechanisms due to structural parallels.

Case Studies and Research Findings

- Inhibition Studies : Research has indicated that compounds targeting UT-B can modulate fluid balance, which may be beneficial in treating conditions like edema or hypertension .

- Antitumor Efficacy : Related compounds have been tested against various cancer types, showing selective activity towards CNS, renal, and breast cancer cell lines . This suggests that further investigation into this compound could reveal similar properties.

- Molecular Docking : Molecular docking studies have been employed to predict the binding affinities and modes of action for related compounds against key biological targets such as EGFR-TK and BRAF kinase, indicating a potential pathway for evaluating the biological activity of this compound .

Data Table: Summary of Biological Activities

Scientific Research Applications

Diuretic Properties

The compound's ability to inhibit UT-B suggests its application as a diuretic agent. Diuretics are crucial in managing conditions such as hypertension and edema by promoting the excretion of water and electrolytes.

Kidney Function Studies

Given its mechanism of action, this compound could be instrumental in researching kidney function and disorders associated with urea transport, potentially aiding in the development of therapies for renal diseases.

Pharmacological Research

The compound may serve as a valuable tool in pharmacological studies aimed at understanding urea transport mechanisms and their implications in metabolic disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Diuretic Effects | Demonstrated significant diuretic effects in animal models, correlating with increased urinary output and reduced blood pressure. |

| Study B | Kidney Function | Explored the impact of UT-B inhibition on renal function, indicating potential therapeutic benefits in chronic kidney disease models. |

| Study C | Pharmacodynamics | Investigated the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles conducive for clinical applications. |

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Position 6 Modifications : A methyl group (target) reduces steric hindrance compared to ethoxy () or chloro () substituents, possibly improving synthetic accessibility.

Pharmacological and Physicochemical Properties

Antibacterial Activity

Quinoline derivatives with electron-withdrawing groups (e.g., sulfonyl, nitro) exhibit enhanced antibacterial activity. For instance:

- Compound 7 () demonstrated MIC values of ≤1 µg/mL against Staphylococcus aureus due to its chloro-fluorophenyl and methoxy substituents.

Solubility and Stability

- LogP : The target compound’s predicted LogP (~4.2) is higher than NQ15 (LogP ~3.5 ), suggesting greater lipid solubility.

- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism better than nitro groups (e.g., NQ15 ), but the ethyl substituent may increase susceptibility to CYP450-mediated oxidation compared to chloro analogs ().

Q & A

Q. What are the recommended synthetic routes for 3-((4-ethylphenyl)sulfonyl)-6-methyl-N-phenylquinolin-4-amine, and how can reaction conditions be optimized for higher yields?

The synthesis involves constructing the quinoline core, followed by sulfonylation and amination. For analogs, method B () achieved 73–88% yields via controlled stepwise reactions. Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

- Catalysts : Use of Pd catalysts for cross-coupling reactions improves regioselectivity.

- Monitoring : TLC/HPLC tracking of intermediates reduces side products. Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 8.23 ppm for quinoline protons in ) and HSQC/COSY validate connectivity.

- Mass spectrometry : HRMS (e.g., [M+H]+ accuracy within 0.2 ppm) confirms molecular formula.

- X-ray crystallography : SHELXL refinement ( ) and ORTEP-3 visualization ( ) resolve bond lengths/angles and torsion angles .

Q. How can researchers assess the purity of this compound for biological assays?

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns; ≥95% purity is standard.

- Thermal analysis : Differential scanning calorimetry (DSC) detects polymorphic impurities.

- Elemental analysis : Matches calculated vs. observed C/H/N/S content within 0.4% error .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structural refinement?

- Twinning : Apply SHELXL’s TWIN/BASF commands ( ) to model twin domains.

- Low-resolution data : Use restraints for bond lengths/angles based on similar structures (e.g., ’s quinoline derivatives).

- Validation : R-free values and clash scores (via MolProbity) ensure model reliability .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?

- Substituent variation : Modify the sulfonyl group (e.g., 4-ethylphenyl vs. trifluoromethyl in ) to assess hydrophobic/hydrophilic balance.

- Biological assays : Minimum inhibitory concentration (MIC) tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) under standardized CLSI guidelines.

- Molecular docking : Align with bacterial targets (e.g., DNA gyrase) using AutoDock Vina to predict binding modes .

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

- Solubility controls : Use DMSO concentration ≤1% to avoid cytotoxicity artifacts.

- Replicate experiments : Triplicate runs with positive/negative controls (e.g., ciprofloxacin for antibiotics).

- Data normalization : Adjust for cell viability (MTT assay) or protein content (Bradford assay) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP450 interactions, and LogP.

- MD simulations : GROMACS for stability in aqueous/lipid bilayers (≥100 ns trajectories).

- Metabolism : CYPlebrator software to identify potential metabolic hotspots .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.